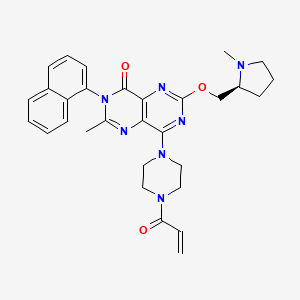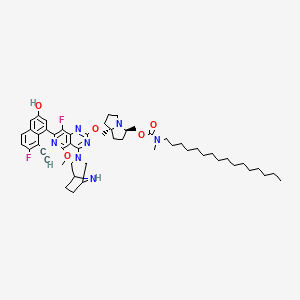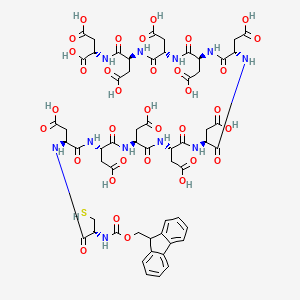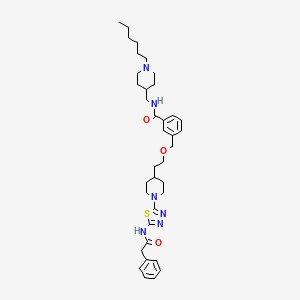
Aurora kinase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora kinase-IN-1 is a small molecule inhibitor specifically designed to target Aurora kinases, which are serine/threonine kinases essential for cell division. Aurora kinases play a crucial role in the regulation of mitosis, making them significant targets in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase-IN-1 typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Aurora kinase-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Aurora kinase-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of Aurora kinases.
Biology: Employed in cell biology studies to investigate the role of Aurora kinases in cell division and mitosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
Mechanism of Action
Aurora kinase-IN-1 exerts its effects by binding to the active site of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include Aurora kinase A, Aurora kinase B, and Aurora kinase C, which are involved in various stages of mitosis and chromosome segregation .
Comparison with Similar Compounds
Aurora kinase-IN-1 is compared with other similar compounds, such as:
Tozasertib (VX-680): A pan-Aurora kinase inhibitor with activity against Aurora kinase A, B, and C.
Alisertib: A selective inhibitor of Aurora kinase A, used in clinical trials for cancer therapy.
Danusertib: Another pan-Aurora kinase inhibitor with a broader spectrum of activity.
Uniqueness: this compound is unique due to its high selectivity and potency against Aurora kinases, making it a valuable tool in both research and therapeutic applications. Its ability to specifically target the active site of Aurora kinases distinguishes it from other inhibitors with broader activity profiles .
Properties
Molecular Formula |
C30H25Br2N3O5 |
|---|---|
Molecular Weight |
667.3 g/mol |
IUPAC Name |
(3Z)-6-bromo-3-[[[4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]amino]methylidene]-2-ethoxychromen-4-one |
InChI |
InChI=1S/C30H25Br2N3O5/c1-4-39-29-22(28(36)21-14-20(32)10-12-25(21)40-29)16-33-30-34-23(17-5-8-19(31)9-6-17)15-24(35-30)18-7-11-26(37-2)27(13-18)38-3/h5-16,29H,4H2,1-3H3,(H,33,34,35)/b22-16+ |
InChI Key |
RGXZVDLWODTJCD-CJLVFECKSA-N |
Isomeric SMILES |
CCOC1/C(=C/NC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br)/C(=O)C5=C(O1)C=CC(=C5)Br |
Canonical SMILES |
CCOC1C(=CNC2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br)C(=O)C5=C(O1)C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















